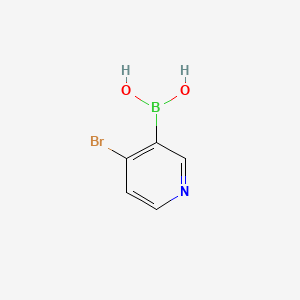

Acide 4-bromopyridine-3-boronique

Vue d'ensemble

Description

4-Bromopyridine-3-boronic acid is an organoboron compound that features both a bromine atom and a boronic acid group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

4-Bromopyridine-3-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of biologically active molecules and probes.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: Applied in the production of materials such as polymers and advanced materials.

Mécanisme D'action

Target of Action

The primary target of 4-Bromopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Bromopyridine-3-boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for certain applications.

Result of Action

The result of the action of 4-Bromopyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

The action of 4-Bromopyridine-3-boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling . .

Analyse Biochimique

Biochemical Properties

4-Bromopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 4-Bromopyridine-3-boronic acid with palladium catalysts and halides, leading to the formation of biaryl compounds. The boronic acid group in 4-Bromopyridine-3-boronic acid interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of the desired product .

Cellular Effects

4-Bromopyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of enzymes involved in these pathways. For example, the compound can inhibit or activate specific kinases, leading to alterations in cell signaling cascades. Additionally, 4-Bromopyridine-3-boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 4-Bromopyridine-3-boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. For instance, 4-Bromopyridine-3-boronic acid can inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can activate certain enzymes by stabilizing their active conformations, enhancing their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromopyridine-3-boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that 4-Bromopyridine-3-boronic acid can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged enzyme inhibition or activation, which can influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of 4-Bromopyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4-Bromopyridine-3-boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

4-Bromopyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for the compound’s bioavailability and activity within biological systems .

Transport and Distribution

Within cells and tissues, 4-Bromopyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Bromopyridine-3-boronic acid is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

4-Bromopyridine-3-boronic acid exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is critical for the compound’s interaction with target enzymes and proteins, enabling it to modulate cellular processes effectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of 4-Bromopyridine-3-boronic acid typically involves scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromopyridine-3-boronic acid undergoes various types of reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution.

Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Bromopyridine-3-boronic acid is unique due to the specific positioning of the bromine and boronic acid groups on the pyridine ring. This positioning influences its reactivity and the types of products it can form in cross-coupling reactions. Compared to its isomers, it may offer different selectivity and efficiency in synthetic applications.

Activité Biologique

4-Bromopyridine-3-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of both a bromine atom and a boronic acid functional group, which allows for diverse interactions with biological targets. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 4-bromopyridine-3-boronic acid typically involves the lithiation of 3-bromopyridine, followed by subsequent reactions to introduce the boronic acid functionality. For example, methods utilizing organolithium reagents have been employed to achieve high yields of the desired boronic acid derivatives .

Biological Activities

4-Bromopyridine-3-boronic acid exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that boronic acids, including 4-bromopyridine-3-boronic acid, can inhibit proteasome activity, thereby inducing apoptosis in cancer cells. Bortezomib, a related compound, demonstrates this mechanism by selectively inhibiting the 26S proteasome, leading to cell cycle arrest and apoptosis . The modification of existing bioactive compounds with boronic acids has shown promise in enhancing their anticancer efficacy .

2. Antibacterial and Antifungal Properties

Boronic acids have been studied for their antibacterial and antifungal properties. The incorporation of the boronic acid moiety into various scaffolds can enhance their antibacterial activity against resistant strains of bacteria .

3. Antiviral Activity

Some studies suggest that boron-containing compounds may exhibit antiviral properties, potentially through mechanisms similar to those observed in anticancer applications . The interaction of boron with viral proteins could disrupt viral replication processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in Nature highlighted the effectiveness of bortezomib (a related boronic acid) in treating multiple myeloma. The study found that bortezomib's mechanism involved proteasome inhibition, leading to increased levels of pro-apoptotic factors within cancer cells . Although 4-bromopyridine-3-boronic acid has not been directly tested in clinical settings, its structural similarity suggests potential efficacy.

Case Study: Antibacterial Properties

In a comparative study on various boronic acids, 4-bromopyridine-3-boronic acid was evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that modifications with the boronic acid group significantly enhanced the antibacterial properties compared to non-boronated analogs .

Propriétés

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-39-1 | |

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.